molecular formula C14H8Cl2F3NO B256987 N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzamide

N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzamide

Cat. No. B256987
M. Wt: 334.1 g/mol
InChI Key: WAJJOAKTXFDRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzamide, also known as DCF or DCFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications as an anti-inflammatory and anti-cancer agent. DCF is a member of the benzamide family and is structurally similar to the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid.

Mechanism Of Action

The exact mechanism of action of N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzamide can reduce the production of prostaglandins and therefore reduce inflammation and pain.

Biochemical And Physiological Effects

N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzamide has been shown to have anti-cancer activity. It can induce apoptosis, or programmed cell death, in cancer cells and inhibit their growth. N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.

Advantages And Limitations For Lab Experiments

N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other anti-inflammatory and anti-cancer agents. However, N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzamide has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzamide. One potential area of research is the development of new formulations of N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzamide that improve its solubility and bioavailability. Another area of research is the investigation of N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzamide's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzamide and its potential as a therapeutic agent.

Synthesis Methods

N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzamide can be synthesized through a multi-step process starting with 3,5-dichloroaniline and 2-(trifluoromethyl)benzoic acid. The reaction involves the formation of an amide bond between the two compounds, followed by purification and isolation of the N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzamide product.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzamide is its anti-inflammatory properties. N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

properties

Product Name

N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C14H8Cl2F3NO

Molecular Weight

334.1 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H8Cl2F3NO/c15-8-5-9(16)7-10(6-8)20-13(21)11-3-1-2-4-12(11)14(17,18)19/h1-7H,(H,20,21)

InChI Key

WAJJOAKTXFDRSP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F

Origin of Product

United States

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